6,8-Dibromo-2-hydroxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPRYSWMJUIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694560 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-34-9 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Photophysical Characterization of 6,8 Dibromo 2 Hydroxyquinoline and Its Derivatives
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups and structural features of a molecule through its characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing structural information. For 6,8-Dibromo-2(1H)-quinolinone, the spectrum is characterized by distinct bands corresponding to the vibrations of its quinolinone core and C-Br bonds.
The FT-IR spectrum of 6,8-Dibromo-2(1H)-quinolinone displays several key absorption bands that confirm its structure. The presence of the 2(1H)-quinolinone tautomer is unequivocally identified by a strong absorption band corresponding to the C=O (amide I) stretching vibration, typically observed in the 1660-1680 cm⁻¹ region. Another principal feature is the N-H stretching vibration, which appears as a broad band in the 3000-3400 cm⁻¹ range.
The aromatic nature of the quinoline (B57606) ring is evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and multiple C=C ring stretching bands between 1450 cm⁻¹ and 1620 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the spectrum. For aromatic bromine compounds, these vibrations typically occur at low frequencies. In a closely related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, the C-Br stretch was identified at 676 cm⁻¹. mdpi.com This suggests the C-Br stretching frequencies for 6,8-Dibromo-2-hydroxyquinoline are expected in a similar low-frequency region, generally between 700 and 600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3000 - 3400 | Broad band, characteristic of the amide group in the 2(1H)-quinolinone tautomer. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity bands. |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong, sharp band, confirming the quinolinone structure. |
| C=C Ring Stretch | 1450 - 1620 | Multiple bands of varying intensity, characteristic of the quinoline aromatic system. |
| C-Br Stretch | 600 - 700 | Medium to strong band in the fingerprint region, indicative of the bromo-substituents. mdpi.com |
The substitution of hydrogen with two heavy bromine atoms at the 6- and 8-positions of the quinoline ring has a discernible impact on the vibrational spectrum. The primary effect is the appearance of the characteristic C-Br stretching vibrations at low wavenumbers, as previously noted.
Furthermore, the bromine atoms, being highly electronegative, influence the electronic distribution within the aromatic system through inductive effects. This electronic perturbation can lead to subtle shifts in the frequencies of the C=C and C-H ring vibrations compared to the unsubstituted 2-hydroxyquinoline (B72897). Theoretical studies on halogenated hydroxyquinolines have shown that the inclusion of halogen atoms leads to variations in charge distribution, which in turn affects vibrational parameters. researchgate.net The specific positions of the bromine atoms also influence the pattern of C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region, which can be diagnostic for the substitution pattern on the benzene (B151609) portion of the quinoline core.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment can be made.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For 6,8-Dibromo-2(1H)-quinolinone, the spectrum is expected to show distinct signals for the four aromatic protons and the N-H proton. For comparative purposes, the experimental data for the closely related analogue, 6,8-Dibromoquinoline, is presented below. nih.govresearchgate.net
Table 1: ¹H NMR Data for 6,8-Dibromoquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.04 | dd | J = 4.2, 1.6 |
| H-4 | 8.09 | dd | J = 8.3, 1.6 |
| H-7 | 8.16 | d | J = 2.0 |
| H-5 | 7.97 | d | J = 2.0 |
In contrast, the spectrum of 6,8-Dibromo-2(1H)-quinolinone would show significant differences, particularly in the pyridine (B92270) ring. The H-2 signal would be absent, replaced by a broad N-H signal far downfield (often >10 ppm in DMSO-d₆). The H-3 and H-4 protons would appear as a pair of ortho-coupled doublets. The protons on the benzene ring, H-5 and H-7, would remain as meta-coupled doublets, with chemical shifts similar to the parent dibromoquinoline.
Table 2: Expected ¹H NMR Data for 6,8-Dibromo-2(1H)-quinolinone
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | >10.0 | br s | - |
| H-7 | ~8.1 | d | J ≈ 2.0 |
| H-5 | ~7.9 | d | J ≈ 2.0 |
| H-4 | ~7.6 | d | J ≈ 9.0 |
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in a molecule. The spectrum of 6,8-Dibromo-2(1H)-quinolinone is expected to show nine distinct signals corresponding to the nine carbon atoms. The most notable feature would be the downfield signal of the C-2 carbonyl carbon.
For comparison, the experimental ¹³C NMR data for 6,8-Dibromoquinoline is provided below. nih.govresearchgate.net
Table 3: ¹³C NMR Data for 6,8-Dibromoquinoline
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 151.5 |
| C-8a | 144.1 |
| C-4 | 135.9 |
| C-7 | 135.7 |
| C-5 | 130.1 |
| C-4a | 129.7 |
| C-8 | 125.9 |
| C-3 | 122.7 |
The introduction of the carbonyl group at the C-2 position in 6,8-Dibromo-2(1H)-quinolinone would dramatically alter the chemical shifts of the carbons in the pyridine ring. The C-2 carbon itself would be shifted significantly downfield to the typical carbonyl region (~162-165 ppm). The carbons directly bonded to the bromine atoms (C-6 and C-8) are also clearly identifiable, with their chemical shifts influenced by the heavy halogen atoms.
Table 4: Expected ¹³C NMR Data for 6,8-Dibromo-2(1H)-quinolinone
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 162 - 165 |
| C-8a | ~142 |
| C-4 | ~138 |
| C-7 | ~135 |
| C-5 | ~129 |
| C-4a | ~128 |
| C-8 | ~125 |
| C-6 | ~118 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. Although this compound does not inherently contain fluorine, its fluorinated derivatives can be effectively studied using this method. The ¹⁹F nucleus possesses favorable magnetic resonance properties, including a spin of ½ and 100% natural abundance, which result in high sensitivity (approximately 83% that of ¹H) and sharp NMR signals. nih.govhuji.ac.il
A key advantage of ¹⁹F NMR is the exceptionally wide range of chemical shifts, which can span up to 800 ppm. nih.gov This large dispersion minimizes the probability of signal overlap, even in complex molecular structures, allowing for the clear resolution of individual fluorine atoms in different chemical environments. thermofisher.com The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for detecting subtle changes in molecular structure, conformation, and intermolecular interactions. nih.gov
In the analysis of fluorinated 2-hydroxyquinoline derivatives, ¹⁹F NMR can provide invaluable structural information. rsc.org Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, can be observed over multiple bonds, helping to establish connectivity within the molecule. nih.gov Furthermore, the technique is adept at distinguishing between different isomers and can be used to monitor chemical reactions involving fluorinated species, such as the successful incorporation of fluorine-containing moieties onto a quinoline scaffold. nih.gov While specific ¹⁹F NMR data for derivatives of this compound are not detailed in the reviewed literature, the principles of the technique confirm its utility for the structural elucidation of any such fluorinated analogues that may be synthesized. rsc.org
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Properties
The electronic absorption properties of this compound are governed by the chromophore of the quinoline ring system. Quinolone compounds typically exhibit multiple absorption bands in the UV-Vis region, which arise from electronic transitions within the conjugated π-system. actamedicamarisiensis.ro For quinoline and its derivatives, these absorptions are generally attributed to π→π* and n→π* transitions. scielo.br The π→π* transitions are typically high in intensity and occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity. scielo.br
The absorption maxima (λmax) of aromatic compounds are highly dependent on the extent of their conjugated π-electron systems. An increase in the size of the conjugated system decreases the energy gap between the HOMO and the LUMO, resulting in the absorption of longer wavelength light. libretexts.org This phenomenon, known as a bathochromic or red shift, is clearly observed when comparing the absorption spectra of benzene with those of larger, fused-ring aromatic systems. docbrown.info
The quinoline ring, being a fused system of a benzene ring and a pyridine ring, represents a larger conjugated system than its individual components or naphthalene, its carbocyclic analogue. researchgate.netnih.gov This extended conjugation leads to a bathochromic shift in its absorption bands compared to simpler aromatic hydrocarbons. libretexts.org The introduction of substituents onto the quinoline core, such as the bromo and hydroxyl groups in this compound, can further modulate the electronic structure and thus the absorption maxima. nih.gov
| Compound | Conjugated System | Absorption Maxima (λmax) |
|---|---|---|
| Benzene | Single Aromatic Ring | ~180 nm, 200 nm, 254 nm libretexts.org |
| Naphthalene | Two Fused Benzene Rings | 220 nm docbrown.info |
| Quinoline | Fused Benzene and Pyridine Rings | ~280 nm, ~350 nm scielo.br |
The polarity of the solvent can significantly influence the position of absorption bands in the UV-Vis spectra of molecules like this compound, a phenomenon known as solvatochromism. slideshare.netslideshare.net The direction of the shift depends on the nature of the electronic transition (π→π* or n→π*) and the relative stabilization of the ground and excited states by the solvent. ijcce.ac.ir
For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity leads to greater stabilization of the excited state, which lowers the transition energy and results in a bathochromic (red) shift to longer wavelengths. slideshare.netslideshare.net Conversely, for n→π* transitions, the ground state is typically more stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding with the nitrogen lone pair. This stabilization increases the energy gap for the transition, causing a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. slideshare.net Studies on analogous hydroxyquinoline compounds have demonstrated these characteristic shifts in solvents of varying polarity, with both bathochromic and hypsochromic shifts observed depending on the specific transition and molecular structure. actamedicamarisiensis.roresearchgate.net
Fluorescence and Photoluminescence Studies
Hydroxyquinoline derivatives are well-known for their fluorescent properties. mdpi.comresearchgate.net While specific fluorescence data for this compound is not widely reported, the behavior of related compounds provides significant insight. 8-Hydroxyquinoline (B1678124) and its derivatives, for instance, often exhibit fluorescence that is sensitive to their environment and substitution pattern. mdpi.com The fluorescence intensity and emission wavelength can be strongly influenced by the solvent, with polar solvents often inducing shifts in the emission spectra. mdpi.com
However, the presence of heavy atoms like bromine can lead to fluorescence quenching. This "heavy-atom effect" enhances intersystem crossing from the excited singlet state to the triplet state, thereby reducing the probability of fluorescence emission. For example, 8-Bromo-7-hydroxyquinoline is noted to exhibit low levels of fluorescence. instras.comacs.org It is therefore plausible that the two bromine atoms in this compound could significantly quench its fluorescence. In contrast, other substituted quinolines have been developed as environmentally sensitive fluorophores that show strong emission in non-polar media but are quenched in polar solvents. researchgate.net
The fluorescence emission from aromatic heterocyclic compounds such as quinolines originates from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). scielo.br Following absorption of UV light and excitation to a higher electronic state, the molecule rapidly relaxes to S₁ via non-radiative processes. The subsequent emission of a photon is the fluorescence process.
For quinoline systems, the relevant electronic transitions are typically π→π* and n→π* in nature. scielo.br The absorption bands corresponding to π→π* transitions are generally associated with charge transfer processes within the molecule. nih.gov The resulting fluorescence is therefore attributed to the π*→π transition. The energy of this transition, and thus the color of the emitted light, is determined by the energy gap between the S₁ and S₀ states. This energy is modulated by the specific arrangement of the conjugated system and the electronic nature (electron-donating or electron-withdrawing) of the substituents on the quinoline ring. researchgate.net
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties connected by a π-conjugated system. In the case of this compound, the hydroxyl group (-OH) at the 2-position can act as an electron-donating group, while the quinoline ring system, particularly with the electron-withdrawing bromine atoms at the 6- and 8-positions, can function as the electron-accepting unit.
Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-accepting part. This charge redistribution leads to the formation of an excited state with a significantly larger dipole moment compared to the ground state.
The occurrence of ICT is often evidenced by the solvatochromic behavior of the compound, where the emission wavelength shows a pronounced dependence on the polarity of the solvent. In polar solvents, the highly polar ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. While direct experimental studies on the solvatochromism of this compound are not extensively available in the reviewed literature, theoretical and computational studies on similar donor-acceptor systems suggest that such compounds are likely to exhibit ICT characteristics. dntb.gov.uaresearchgate.netresearchgate.netrsc.org The extent of this charge transfer can be influenced by the nature and position of substituents on the quinoline ring.
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools to investigate the electronic structure and excited-state properties of molecules like this compound. These computational methods can predict the HOMO-LUMO energy gap, the distribution of electron density in the ground and excited states, and the change in dipole moment upon excitation, thereby providing insights into the ICT process. researchgate.netresearchgate.netnih.gov
Rigidity-Enhanced Fluorescence in Metal Complexes
The fluorescence of 8-hydroxyquinoline and its derivatives is often weak in solution due to non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT) and vibrational relaxation. However, upon complexation with metal ions, a significant enhancement of fluorescence is frequently observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). rroij.com This enhancement is often attributed to the increased rigidity of the molecular structure upon metal chelation.
In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable complexes with various metal ions. This chelation restricts the intramolecular rotations and vibrations that are responsible for non-radiative decay in the free ligand, thereby promoting the radiative decay pathway, i.e., fluorescence. rroij.com
The formation of a rigid planar structure upon complexation can lead to a significant increase in the fluorescence quantum yield. The nature of the metal ion also plays a crucial role in the photophysical properties of the resulting complex. Diamagnetic metal ions with a closed-shell electronic configuration, such as Zn(II), Al(III), and Cd(II), often form highly fluorescent complexes with 8-hydroxyquinoline derivatives. mdpi.comresearchgate.net In contrast, paramagnetic metal ions, like Cu(II) and Ni(II), tend to quench the fluorescence due to efficient intersystem crossing to the triplet state. mdpi.com
While specific studies on the rigidity-enhanced fluorescence of metal complexes of this compound are limited in the available literature, the general principles observed for other halogenated 8-hydroxyquinoline derivatives can be extrapolated. The formation of stable and rigid metal complexes is expected to lead to a significant enhancement of the fluorescence intensity of this compound. rroij.commdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds. High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound, the nominal molecular weight can be calculated based on the most abundant isotopes of its constituent atoms (C=12, H=1, N=14, O=16, Br=79). The presence of two bromine atoms is a key feature that will be readily apparent in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, where M is the molecular ion peak corresponding to the presence of two 79Br atoms.
High-resolution mass spectrometry of a related compound, 6,8-dibromo-2-phenylquinolin-4(1H)-one, has been reported. mdpi.com For the molecular ion [M+H]+ of C15H10NO79Br2+, the calculated mass was 377.9129, and the found mass was 377.9128. mdpi.com This high level of accuracy confirms the elemental composition of the molecule.
The fragmentation pattern of this compound in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the cleavage of the quinoline ring system and the loss of substituents. For halogenated compounds, the loss of halogen atoms or hydrogen halides is a typical fragmentation pathway. The fragmentation of brominated compounds often involves the loss of a bromine radical (Br•) or hydrogen bromide (HBr).
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound (C9H5Br2NO)
| Ion Formula | Calculated m/z |
| [C9H579Br2NO+H]+ | 303.8812 |
| [C9H579Br81BrNO+H]+ | 305.8792 |
| [C9H581Br2NO+H]+ | 307.8771 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While the specific crystal structure of this compound has not been explicitly reported in the reviewed literature, the crystal structure of the closely related compound, 6,8-Dibromoquinoline, has been determined. nih.govresearchgate.net This provides valuable insights into the likely solid-state structure of the hydroxylated analogue.
The crystal structure of 6,8-Dibromoquinoline reveals a planar quinoline ring system. nih.govresearchgate.net The molecules are packed in the crystal lattice through π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net The presence of the bromine atoms influences the packing arrangement and can lead to halogen-halogen interactions.
The crystallographic data for 6,8-Dibromoquinoline is summarized in the table below. It is anticipated that this compound would crystallize in a similar system, with modifications to the unit cell parameters and crystal packing due to the presence of the hydroxyl group and associated hydrogen bonding.
Table 2: Crystallographic Data for 6,8-Dibromoquinoline nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C9H5Br2N |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.3436 (12) |
| b (Å) | 9.8961 (15) |
| c (Å) | 13.0108 (18) |
| β (°) | 109.589 (17) |
| Volume (Å3) | 890.8 (3) |
| Z | 4 |
Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical investigation data for the compound “this compound” is not publicly available. Detailed research findings and data tables pertaining to Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequency predictions, Time-Dependent Density Functional Theory (TD-DFT) for excited states, and Molecular Orbital Analysis for this specific isomer could not be located.
While computational studies have been conducted on other isomers of dibromo-hydroxyquinoline, such as 5,7-dibromo-8-hydroxyquinoline, and the parent molecule, quinoline, presenting this information would fall outside the strict scope of the requested subject. scirp.orgresearchgate.net Adherence to the specified outline requires precise data for "this compound," which is absent from the available scientific literature.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the foundational research data is not available.
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific research data for the compound “this compound” corresponding to the detailed computational and theoretical investigations requested.
Extensive searches were conducted for scholarly articles and datasets pertaining to:
Molecular Electrostatic Potential (MEP) Mapping
Charge Analysis and Non-Linear Optic (NLO) Properties
Noncovalent Interaction (NCI) Analysis
Reduced Density Gradient (RDG)
Electron Localization Function (ELF)
Localized Orbital Locator (LOL)
These searches did not yield any specific studies or computational results for the this compound isomer. While computational analyses have been published for other isomers, such as 5,7-dibromo-8-hydroxyquinoline, the strict requirement to focus solely on this compound prevents the inclusion of that data.
Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information at this time.
Computational and Theoretical Investigations of Dibromohydroxyquinoline Systems
Natural Bond Order (NBO) Analysis
Natural Bond Order (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a localized, intuitive chemical picture corresponding to Lewis structures, with bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach allows for a detailed investigation of electron density distribution and the nature of intramolecular bonding.
A key aspect of NBO analysis is the examination of interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis-type). uni-muenchen.destackexchange.com These interactions, which represent deviations from the idealized Lewis structure, signify electron delocalization. The energetic significance of these donor-acceptor interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each delocalization. stackexchange.comnih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. stackexchange.comresearchgate.net
For a molecule like 6,8-Dibromo-2-hydroxyquinoline, NBO analysis would elucidate several key features:
Hybridization: It would determine the sp composition of the natural atomic hybrids that form the sigma (σ) and pi (π) bonds within the quinoline (B57606) rings and with the bromo and hydroxyl substituents. usc.edu
Charge Distribution: The analysis provides natural population analysis (NPA), which assigns partial charges to each atom, offering a more robust picture of charge distribution than other methods. uni-muenchen.de
Hyperconjugative Interactions: The most important insights come from analyzing the stabilization energies (E(2)). For instance, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding C-C orbital (acceptor) reveals the extent of electron delocalization within the heterocyclic ring. Similarly, interactions involving the lone pairs on the oxygen and bromine atoms with anti-bonding orbitals of the quinoline ring system can be quantified. These hyperconjugative effects are crucial for understanding the molecule's electronic properties and reactivity.
While specific NBO analysis data for this compound is not available in the cited literature, the following table provides a hypothetical illustration of the type of data generated in such an analysis. The donor and acceptor orbitals, along with their stabilization energies (E(2)), highlight the key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π(C-C) | 45.8 | Lone Pair -> π delocalization |
| LP (2) O | σ(C-C) | 18.2 | Lone Pair -> σ delocalization |
| π(C=C) | π(C=C) | 22.5 | π -> π delocalization |
| LP (3) Br | σ(C-C) | 5.1 | Lone Pair -> σ delocalization |
| σ(C-H) | σ(C-N) | 2.9 | σ -> σ delocalization |
Table 1. Hypothetical NBO donor-acceptor interactions and stabilization energies (E(2)) for this compound, illustrating typical delocalizations. This data is for illustrative purposes only.
Solvent Effect Modeling (e.g., IEFPCM Solvation Model)
The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Solvent effect models are computational methods used to simulate the presence of a solvent and predict its impact on the solute's geometry, electronic structure, and spectra. researchgate.net
One of the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). researchgate.netnih.gov The Integral Equation Formalism variant (IEFPCM) is a robust and popular implementation of this model. nih.govrsc.org In the IEFPCM method, the solute molecule is placed within a cavity created in a continuous, polarizable dielectric medium that represents the solvent. nih.govyoutube.com The solute's electron density polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently, providing a powerful means to study molecular properties in solution. q-chem.com
For this compound, IEFPCM calculations would be valuable for:
Predicting Solvatochromism: The model can predict how the absorption spectrum of the compound changes in solvents of different polarities (solvatochromism). By calculating the electronic transition energies in various simulated solvents, one can predict whether a bathochromic (red shift) or hypsochromic (blue shift) shift will occur. eurjchem.comresearchgate.net This is crucial for interpreting experimental UV-Vis spectra.
Determining Solvation Free Energies: The model can compute the free energy of solvation, which is essential for understanding solubility and reaction thermodynamics in solution. rsc.org
Analyzing Dipole Moments: The dipole moment of a molecule can change significantly upon moving from the gas phase to a polar solvent. IEFPCM can accurately model this change, providing insight into how the solvent environment alters the molecule's charge distribution. researchgate.net
Computational studies on related quinoline derivatives have shown that solvent polarity significantly affects their physicochemical characteristics, such as dipole moments and solvation energies. researchgate.net The choice of solvent can lead to stabilization of either the ground or excited state, influencing the electronic transitions. eurjchem.com
The following table summarizes the key principles of the IEFPCM model and its application to studying a molecule like this compound.
| Concept | Description within IEFPCM Framework | Application to this compound |
|---|---|---|
| Solute Cavity | The solute is placed in a molecule-shaped void within the solvent continuum. The cavity is typically constructed from a set of overlapping spheres centered on the atoms. nih.gov | Defines the boundary between the explicit quantum mechanical solute and the implicit solvent. |
| Dielectric Continuum | The solvent is modeled as a continuous medium with a characteristic dielectric constant (ε). This simplifies the complex interactions with individual solvent molecules. youtube.com | Allows for efficient simulation of different solvents (e.g., water, ethanol, chloroform) by changing the dielectric constant. |
| Reaction Field | The solute's charge distribution polarizes the solvent continuum, which creates an electric field (the reaction field) that acts back on the solute. q-chem.com | Accounts for the electrostatic stabilization of the solute by the solvent, influencing molecular geometry and properties. |
| Self-Consistent Field (SCF) | The solute's wavefunction and the solvent's reaction field are calculated iteratively until a stable, self-consistent solution is reached. q-chem.com | Ensures that the final calculated properties (energy, dipole moment, etc.) fully include the effects of mutual polarization. |
Table 2. Core Concepts of the IEFPCM Solvation Model and Their Relevance to Analyzing this compound.
Coordination Chemistry and Metallosupramolecular Architectures Involving Dibromohydroxyquinolines
Chelation Behavior of Dibromohydroxyquinoline Ligands
The defining feature of 8-hydroxyquinoline (B1678124) and its derivatives is their function as bidentate chelating ligands. The introduction of bromine substituents onto the quinoline (B57606) framework modifies the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complexes.
The chelating prowess of 8-hydroxyquinoline derivatives stems from the precise positioning of two key functional groups: the phenolic hydroxyl group at the C8 position and the nitrogen atom within the quinoline ring. tandfonline.comresearchgate.net Upon deprotonation, the hydroxyl group yields a phenolate oxygen atom, which acts as a hard donor site. The heterocyclic nitrogen atom possesses a lone pair of electrons and functions as a borderline donor.
The stoichiometry of the metal-ligand interaction and the preferred coordination number of the metal ion dictate the final geometry of the complex. Typically, dibromohydroxyquinoline ligands form neutral complexes with divalent and trivalent metal ions.
Four-Covalent Metal Complexes : Metal ions that favor a square planar or tetrahedral geometry, such as Cu(II) or Zn(II), often form four-coordinate complexes. rroij.comscirp.org These complexes have a general formula of ML₂, where two deprotonated dibromohydroxyquinoline ligands bind to one metal center. rroij.comscirp.org Studies on Cu(II) complexes with various 5,7-dihalogenated 8-hydroxyquinolines confirm a pseudo-square planar geometry where the two ligand molecules adopt a trans configuration. acs.org
Six-Covalent Metal Complexes : Metal ions with a preference for octahedral geometry, such as Cr(III), Fe(III), and Al(III), form six-coordinate complexes. rroij.commdpi.comnih.gov These structures have the general formula ML₃, involving three bidentate dibromohydroxyquinoline ligands coordinating to a single metal ion. rroij.commdpi.comnih.gov The resulting complexes are often highly stable and exhibit specific stereochemistry (e.g., meridional or facial isomers).
| Metal Ion | Typical Coordination Number | Complex Stoichiometry (L = Ligand) | Resulting Geometry |
| Cu(II) | 4 | ML₂ | Square Planar |
| Zn(II) | 4 | ML₂ | Tetrahedral |
| Ni(II) | 4 or 6 | ML₂ or ML₃ | Square Planar or Octahedral |
| Cr(III) | 6 | ML₃ | Octahedral |
| Fe(III) | 6 | ML₃ | Octahedral |
| Al(III) | 6 | ML₃ | Octahedral |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with dibromohydroxyquinoline ligands is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are typically colored, crystalline solids that are insoluble in water but soluble in organic solvents. scirp.orguobaghdad.edu.iq
Dibrominated 8-hydroxyquinoline ligands have been successfully used to synthesize complexes with a wide range of transition metals.
Copper (Cu): Copper(II) complexes of 5,7-dihalo-8-hydroxyquinolines have been extensively studied. They typically form stable, green-colored [Cu(L)₂] complexes with a distorted square planar geometry. acs.org
Iron (Fe): Iron(III) forms highly stable, deeply colored octahedral [Fe(L)₃] complexes. The strong chelation by the hydroxyquinoline moiety makes these ligands effective for iron sequestration.
Chromium (Cr): Chromium(III) complexes with substituted 8-hydroxyquinolines have been synthesized, resulting in stable, octahedral [Cr(L)₃] structures. mdpi.comnih.gov These complexes are often studied for their photoluminescent properties.
Silver (Ag): While less common, silver complexes can also be formed, though they may exhibit different coordination modes due to silver's preference for linear or trigonal geometries.
The scientific literature on heterometallic or mixed-metal complexes involving a dibromohydroxyquinoline ligand and a combination of a transition metal with an alkali metal (e.g., CuLi, CuNa, CuK) is not extensive. However, the concept of mixed-ligand complexes is well-established. In these systems, a central metal ion is coordinated by a dibromohydroxyquinoline ligand along with one or more different types of ligands. For instance, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using both a Schiff base and 8-hydroxyquinoline as the two distinct chelating agents. jchemlett.com Similarly, complexes containing both 8-hydroxyquinoline and 2-picoline have been prepared and characterized. uobaghdad.edu.iq
The nature and position of substituents on the hydroxyquinoline backbone have a profound impact on the properties of the resulting metal complexes.
Steric Effects: While the 6- and 8-positions are relatively remote from the coordination site, substituents placed closer to the N,O-donor atoms can introduce significant steric hindrance. Studies on 8-hydroxyquinoline derivatives with substituents at the 2-position (adjacent to the nitrogen atom) have shown that bulky groups can force a distortion from the typical planar geometry of Cu(II) complexes. This steric clash can prevent the ligands from becoming coplanar, leading to a twisted or "propeller-type" arrangement that can alter the complex's electronic and chemical properties. acs.org
Supramolecular Assembly in Dibromohydroxyquinoline Metal Complexes
The assembly of metal complexes containing dibromohydroxyquinoline ligands into higher-order supramolecular structures is governed by a combination of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and weaker C-H···π forces, dictate the final dimensionality and topology of the crystalline architecture. The interplay of these forces allows for the construction of intricate and predictable structures, ranging from simple dimers to complex three-dimensional networks.
Hydrogen bonding plays a critical role in the supramolecular assembly of metal complexes derived from hydroxyquinoline ligands. In structures containing 6,8-dibromo-2-hydroxyquinoline, the hydroxyl group and the quinoline nitrogen atom are potential sites for hydrogen bond formation. While the hydroxyl proton is lost upon deprotonation and coordination to a metal center, coordinated solvent molecules, such as water or ethanol, can act as hydrogen bond donors.
These coordinated solvents can form hydrogen bonds with the nitrogen or bromine atoms of adjacent complex units, or with counter-ions present in the crystal lattice. These interactions serve to link individual complex molecules, extending the structure into one, two, or three dimensions. For instance, networks of hydrogen bonds can connect parallel chains of complexes, contributing to the formation of a layered supramolecular architecture nih.gov. In the absence of coordinated solvents, intermolecular hydrogen bonds between the ligand backbones of neighboring complexes can also facilitate the assembly of dimers and higher-order structures in the solid state researchgate.net. Anions within the crystal lattice can also be pivotal in directing the assembly, linking cationic complex units through hydrogen-bonding interactions nih.gov.
The planar aromatic nature of the quinoline ring system in this compound makes it highly conducive to forming π-π stacking and C-H···π interactions. These non-covalent interactions are fundamental in organizing the metal complexes in the solid state.
π···π Stacking: This interaction occurs between the electron-rich π-systems of parallel quinoline rings of adjacent molecules. It is a common feature in the crystal structures of quinoline-based metal complexes, often leading to the formation of dimeric species or one-dimensional columns. rsc.org The centroid-to-centroid distance between stacked rings is typically in the range of 3.6 to 3.8 Å. In the crystal structure of the related compound 6,8-dibromoquinoline, π–π stacking interactions are observed between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.634 Å nih.gov. These interactions can be extended in one or more dimensions to create higher dimensionality networks rsc.org.
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and donates its hydrogen to the electron-rich π-cloud of a nearby quinoline ring. The presence of other aromatic groups, for instance on a co-ligand, can introduce additional C–H···π interactions that help generate dimers or more extended architectures rsc.org. The combination of π-π stacking and C-H···π interactions provides a powerful tool for directing the self-assembly of complex supramolecular structures rsc.org.
The use of substituted hydroxyquinoline ligands, including dibromo-derivatives, in combination with other molecular building blocks can lead to the formation of sophisticated, high-nuclearity structures such as molecular cages and coordination polymers.
For example, the reaction of 5,7-dibromo-8-hydroxyquinoline with copper(II) salts and alkali-metal-based phenylsiloxanolates has been shown to produce sandwich-like, octanuclear cage complexes. mdpi.comresearchgate.netnih.gov In these structures, two 5,7-dibromo-8-hydroxyquinolinolate ligands coordinate to copper ions within a larger cage structure capped by silsesquioxane units mdpi.comresearchgate.netnih.gov.
Furthermore, these individual cage-like molecules can act as building blocks for even larger structures. Depending on the specific alkali metal ion and solvate molecules present, these cages can self-assemble into one-dimensional (1D) or two-dimensional (2D) coordination polymers. mdpi.com In some instances, the bromide substituent on the hydroxyquinoline ligand of one cage can form a direct coordination bond to the alkali metal ion (e.g., sodium or potassium) of a neighboring cage, linking the units into an extended ladder-like or polymeric motif mdpi.comresearchgate.net. This demonstrates how the functionalization of the hydroxyquinoline backbone directly influences the resulting supramolecular architecture.
Spectroscopic Probing of Metal-Ligand Interactions in Dibromohydroxyquinoline Complexes
Spectroscopic techniques are invaluable for confirming the coordination of the this compound ligand to a metal center. FT-IR and electronic (UV-Vis) spectroscopy provide direct evidence of complex formation through observable shifts in characteristic absorption bands.
Fourier-transform infrared (FT-IR) spectroscopy allows for the monitoring of changes in the vibrational frequencies of the ligand's functional groups upon coordination to a metal ion. For a ligand like this compound, several key spectral regions are of interest.
O-H Vibrations: The free ligand exhibits a broad absorption band characteristic of the O-H stretching vibration, typically found above 3100 cm⁻¹ scirp.orgscirp.org. Upon deprotonation and coordination of the oxygen atom to the metal center, this band disappears, providing strong evidence of complex formation scirp.orgscirp.org.
C=N Vibrations: The stretching vibration of the C=N bond within the quinoline ring is observed in the free ligand, often around 1580-1610 cm⁻¹ scirp.orgresearchgate.net. Upon complexation, the nitrogen atom donates electron density to the metal, causing a shift in this band's frequency. This shift, typically to a lower or sometimes higher wavenumber, confirms the participation of the quinoline nitrogen in coordination scirp.orgmdpi.com.
M-N and M-O Vibrations: The most direct evidence of coordination comes from the appearance of new absorption bands at lower frequencies (typically < 600 cm⁻¹) which are not present in the spectrum of the free ligand. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds scirp.orgscirp.orgijacskros.com.
The table below summarizes typical FT-IR spectral changes observed upon complexation of hydroxyquinoline-type ligands.
| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Change Upon Complexation |
| ν(O-H) | ~3100 - 3400 | Disappears |
| ν(C=N) | ~1580 - 1610 | Shifts (typically to lower wavenumbers) |
| ν(C-O) | ~1100 - 1300 | Shifts |
| ν(M-N) | Not Present | Appears (~450 - 570 cm⁻¹) |
| ν(M-O) | Not Present | Appears (~500 - 600 cm⁻¹) |
Data compiled from analogous 8-hydroxyquinoline systems. scirp.orgscirp.orgijacskros.com
Electronic absorption spectroscopy (UV-Vis) is a sensitive method for detecting the formation of metal complexes. The electronic spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoline system scirp.orgasianpubs.org.
Upon coordination to a metal ion, the energies of these transitions are altered, resulting in shifts of the absorption bands.
π→π Transitions:* These high-energy transitions, typically observed in the ultraviolet region, are associated with the quinoline ring.
n→π Transitions:* These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms.
When the ligand coordinates to a metal, the n→π* band often undergoes a hypsochromic (blue) shift to a shorter wavelength, as the non-bonding electrons are stabilized by their interaction with the metal center scirp.org. Simultaneously, new, lower-energy bands may appear in the visible region of the spectrum. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions, where electron density is transferred from the ligand's orbitals to the metal's d-orbitals. The appearance of these LMCT bands is a hallmark of complex formation mdpi.com. The specific position and intensity of these bands are dependent on the nature of the metal ion and the solvent used asianpubs.orgresearchgate.net.
The table below shows representative electronic spectral data for hydroxyquinoline and its metal complexes, illustrating the shifts that indicate coordination.
| Compound/Complex | Solvent | λmax (nm) (Assignment) |
| 8-Hydroxyquinoline (8-HQ) | DMSO | ~250 (π→π), ~310 (n→π) |
| Co(II)-8-HQ Complex | DMSO | Shifted π→π* and n→π* bands |
| Ni(II)-8-HQ Complex | DMSO | Shifted π→π* and n→π* bands |
| Cd(II)-Salen/8-HQ Complex | DMSO | 274-291 (π→π), 304-363 (n→π), 405 (LMCT) |
| La(III)-Salen/8-HQ Complex | DMSO | 274-291 (π→π), 304-363 (n→π), 415 (LMCT) |
Data compiled from 8-hydroxyquinoline and mixed-ligand systems. scirp.orgmdpi.com
Biological Activities and Medicinal Chemistry Applications of Dibromohydroxyquinolines
Anticancer Activities
Quinoline (B57606) derivatives have been extensively investigated for their potential in oncology, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in cancer progression arabjchem.orgnih.gov. The presence and position of bromo-substituents on the quinoline core play a crucial role in their cytotoxic and antiproliferative effects nih.gov.
In Vitro Efficacy Against Tumor Cell Lines (e.g., HeLa, HT29, C6, MCF-7)
Substituted quinoline compounds have been evaluated for their biological activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) nih.gov. While specific data for 6,8-Dibromo-2-hydroxyquinoline is limited, studies on related structures provide valuable insights. For instance, the parent scaffold, 8-hydroxyquinoline (B1678124) (8-HQ), has demonstrated cytotoxic effects on the MCF-7 breast cancer cell line . The anticancer properties of 8-HQ are attributed to its ability to interfere with cellular pathways, prevent cancer cell proliferation, and induce apoptosis .
Furthermore, screening of various 6,8-disubstituted quinoline derivatives has been performed to assess their antiproliferative activity against multiple tumor cell lines nih.gov. The sensitivity of cancer cells to compounds featuring the quinoline scaffold is notable, with some derivatives showing high potency nih.gov.
| Compound | Cell Line | Effective Concentration |
|---|---|---|
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) | HeLa (Cervical Cancer) | 10 μg/mL |
| HT-29 (Colon Cancer) | 30 μg/mL | |
| C6 (Brain Tumor) | 30 μg/mL |
Activity of Specific Dibrominated Quinoline Derivatives (e.g., 6,8-dibromo-1,2,3,4-tetrahydroquinoline)
Hydrogenated quinoline moieties, such as tetrahydroquinolines, are core structures in many pharmacologically active agents, including anticancer drugs researchgate.net. Research into specific dibrominated derivatives has yielded promising results. One study reported that 6,8-dibromo-1,2,3,4-tetrahydroquinoline demonstrated comparable antiproliferative activity against HeLa, HT-29, and C6 tumor cell lines at concentrations of 10 μg/mL, 30 μg/mL, and 30 μg/mL, respectively, when compared to the standard chemotherapeutic agent 5-Fluorouracil nih.gov. The synthesis of this compound is achieved through the direct bromination of 1,2,3,4-tetrahydroquinoline ekb.eg.
Role of Metal Complexation in Anticancer Potency
The 8-hydroxyquinoline moiety is a well-known bidentate chelating agent, capable of binding to various metal ions. This chelation ability is directly linked to the antiproliferative activity of its derivatives. The formation of metal complexes can enhance the cytotoxic effects of the parent quinoline ligand. These metal complexes are explored as potential anticancer drugs due to their improved biological effects and potentially higher anticancer activities compared to the free ligands.
Mechanisms of Action in Cancer Therapy (e.g., Tubulin Binding, MicroRNA Inhibition)
The anticancer effects of quinoline derivatives are exerted through multiple mechanisms of action arabjchem.org. A significant body of research points to the interaction of quinoline-based compounds with tubulin, a key protein in cell division. Certain quinoline derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis arabjchem.orgnih.gov.
Inhibition of other critical enzymes, such as topoisomerases, is another mechanism attributed to quinoline analogues arabjchem.org. While microRNA inhibition is a recognized strategy in cancer therapy, its direct role as a mechanism for dibrominated hydroxyquinolines is not extensively documented in the available literature.
Antimicrobial Properties
In addition to their anticancer potential, quinoline and its derivatives are recognized for their broad-spectrum antimicrobial activities scienceopen.comnih.gov. The structural modifications, including halogenation, significantly influence their potency and spectrum of action against various pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of 6,8-dibromoquinoline have been synthesized and screened for their antibacterial properties. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed activity against both Gram-positive bacteria, such as Staphylococcus aureus, Legionella monocytogenes, and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium researchgate.net. One of the synthesized compounds, in particular, exhibited potent in-vitro antimicrobial activity with low Minimum Inhibitory Concentrations (MICs) against several of these strains researchgate.net.
Generally, 8-hydroxyquinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative strains nih.gov. This difference in activity is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, blocking the transfer of the compounds to their intracellular targets nih.gov.
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | Gram-Negative | 1.56 |
| Salmonella typhimurium | Gram-Negative | 3.125 |
| Pseudomonas aeruginosa | Gram-Negative | 25 |
| Legionella monocytogenes | Gram-Positive | 1.56 |
| Staphylococcus aureus | Gram-Positive | 25 |
| Bacillus cereus | Gram-Positive | 25 |
The data in this table corresponds to the compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa.
Antifungal Activity (e.g., Against Candida species, Fusarium solani)
Derivatives of 8-hydroxyquinoline (8HQ) have demonstrated notable antifungal properties against various pathogenic fungi, including species of Candida and Fusarium, which are common agents of ocular fungal infections microbiologyresearch.orgnih.gov. While specific data on this compound is limited, studies on analogous compounds provide insight into the potential of this chemical class.
Research on various 8HQ derivatives has established their efficacy. For instance, the compounds PH265 and PH276 showed broad-spectrum antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL against Candida auris and Candida haemulonii mdpi.com. Another derivative, Clioquinol, was active against Candida species with MIC values between 0.031 and 2 µg/mL semanticscholar.org. Similarly, a study investigating the antifungal potential of the 8-hydroxyquinoline derivative PH151 against various Candida and Fusarium species reported MIC values ranging from 1.0 to 16.0 µg/mL nih.gov. These findings underscore the potential of the core hydroxyquinoline structure as a foundation for effective antifungal agents.
| Compound | Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|---|
| PH151 | Candida spp., Fusarium spp. | 1.0 - 16.0 | nih.gov |
| PH265 | Candida auris, C. haemulonii | 0.5 - 1.0 | mdpi.com |
| PH276 | Candida auris, C. haemulonii | 0.5 - 8.0 | mdpi.com |
| Clioquinol | Candida spp. | 0.031 - 2.0 | semanticscholar.org |
The precise mechanism of fungi-toxicity for this compound has not been extensively detailed in the available literature. However, the mechanisms of other mycotoxins and antifungal agents may offer general insights. Many mycotoxins exert their effects by inhibiting the synthesis of crucial macromolecules like DNA, RNA, and proteins, or by disrupting mitochondrial functions mdpi.comresearchgate.net. Some fungal toxins can interfere with DNA replication by inhibiting DNA polymerase researchgate.net. It is plausible that dibrominated hydroxyquinolines share some of these general mechanisms, such as disrupting cell membrane integrity, interfering with essential enzymatic processes, or affecting cellular replication, but further research is needed to elucidate the specific pathways.
Antiviral Activity (e.g., Against Dengue Virus, H5N1)
The potential of quinoline-based compounds as antiviral agents has been explored, particularly against the Dengue virus (DENV). DENV poses a significant global health threat, and the development of effective antiviral therapeutics is a critical need nih.gov. Various natural phenolic compounds and synthetic derivatives have been investigated for their ability to inhibit DENV replication nih.govmdpi.com.
While there is no specific research on the anti-dengue activity of this compound, studies on related compounds are informative. Lycorine, a natural plant alkaloid, and its derivatives have demonstrated antiviral activities against flaviviruses, including DENV researchgate.net. For example, 1-acetyllycorine was found to have potent anti-DENV activity with a half-maximal effective concentration (EC50) of 0.4 μM researchgate.net. This suggests that heterocyclic scaffolds, including the quinoline core, are promising for the development of new antiviral agents against DENV researchgate.net. The antiviral susceptibility of highly pathogenic avian influenza A(H5N1) viruses to various drugs has also been a subject of study, although specific data on quinoline derivatives in this context is sparse nih.gov.
Impact of Substitution on Antimicrobial Efficacy (e.g., Amino Derivatives)
The substitution pattern on the quinoline ring plays a critical role in modulating antimicrobial efficacy. Studies on dibrominated hydroxyquinoline isomers reveal that replacing the bromine atoms with amino groups can dramatically enhance biological activity.
In a study involving 5,7-dibromo-2-methyl-8-hydroxyquinoline, the bromine atoms were replaced with various amino groups, including diethylamino, dipyrrolidino, and dipiperidino moieties nih.govresearchgate.net. The resulting amino derivatives were tested against a panel of microorganisms, including the yeast Candida albicans. All the synthesized amino derivatives showed a significant increase in antimicrobial activity, ranging from 5 to 30 times more potent than the parent dibromo compound nih.govresearchgate.net. The dipyrrolidino derivative was noted as being the most effective against Gram-positive bacteria and yeast researchgate.net. This highlights that the introduction of amino substituents in place of halogens on a dibromo-hydroxyquinoline core is a viable strategy for amplifying antimicrobial, and specifically antifungal, potency.
| Parent Compound | Substituent Modification | Resulting Activity Enhancement | Reference |
|---|---|---|---|
| 5,7-dibromo-2-methyl-8-hydroxyquinoline | Replacement of Br with various amino groups | 5 to 30-fold increase in antimicrobial activity | nih.govresearchgate.net |
| 5,7-dibromo-2-methyl-8-hydroxyquinoline | Introduction of dipyrrolidino group | Most effective derivative against yeast (C. albicans) | researchgate.net |
Neuroprotective Potential and Enzyme Inhibition
The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing Alzheimer's disease mdpi.comresearchgate.net. The quinoline scaffold has been identified as a promising core for the development of new cholinesterase inhibitors nih.govnih.gov.
Although direct studies on this compound are not available, research on other quinoline derivatives demonstrates their potential in this area. A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and found to be dual inhibitors of both AChE and BuChE mdpi.com. One compound in this series, 11g , exhibited the most potent inhibition with IC50 values of 1.94 μM for AChE and 28.37 μM for BuChE mdpi.com. Furthermore, other research has identified the 4-aminoquinoline structure as a fundamental core for designing new cholinesterase inhibitors nih.gov. Docking studies suggest that the amino group at the 4-position can interact with key residues in the AChE active site, such as His440 and Glu327, thereby blocking the enzyme's catalytic function nih.gov. These findings suggest that the broader class of substituted quinolines warrants further investigation for neuroprotective applications via cholinesterase inhibition.
Structure-Activity Relationships in Biological Contexts
The biological activity of hydroxyquinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring, a concept known as the structure-activity relationship (SAR) youtube.comresearchgate.net.
Analysis of various substituted hydroxyquinolines reveals several key SAR trends:
Halogenation: The presence of halogen atoms, such as bromine, can significantly impact antimicrobial activity. Halogenated 8-hydroxyquinolines have been shown to display high antigrowth activity, particularly against Gram-negative bacteria, when compared to the unsubstituted parent compound nih.gov. Specifically, compounds with bromine atoms at the C-5 and C-7 positions have demonstrated significant biological effects nih.govnih.gov.
Amino Substitution: As previously discussed, replacing bromine atoms with amino groups can lead to a substantial increase in antimicrobial potency against both bacteria and fungi nih.govresearchgate.net. This suggests that the electronic and steric properties of the amino group contribute favorably to the compound's interaction with microbial targets.
Steric and Electronic Effects: In a study on 5-substituted 8-hydroxyquinolines, it was found that smaller substituents at the 5-position resulted in higher activity. This negative steric effect could be counteracted by the positive contributions of groups that are both lipophilic and electron-withdrawing nih.gov.
Linker Length: In the context of cholinesterase inhibition, the length of the carbon linker between the quinoline core and another functional group (like morpholine) was found to be crucial. A 2-methylene linker resulted in better AChE inhibition compared to longer 3- or 4-methylene chains, indicating that an optimal distance is required for simultaneous binding to different sites within the enzyme mdpi.com.
These SAR insights are crucial for the rational design of new, more potent, and selective therapeutic agents based on the dibromohydroxyquinoline scaffold.
Influence of Bromine Substitution Pattern on Bioactivity
The substitution pattern of bromine atoms on the quinoline ring is a critical determinant of the compound's biological activity. Research into the structure-activity relationship (SAR) of brominated quinolines indicates that the position of halogenation significantly impacts their therapeutic potential.
Studies have shown that different substitution patterns lead to varied biological outcomes. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. nih.gov In contrast, substitutions at the C-3, C-6, and C-8 positions, as seen in 3,6,8-tribromoquinoline, resulted in no inhibitory activity. nih.gov This suggests that the C-6 and C-8 positions in the basic quinoline ring may have a more limited contribution to bioactivity when unsubstituted at other key positions. nih.gov For example, the parent compound 6,8-dibromoquinoline itself exhibited no inhibitory activity against C6, HT29, and HeLa cancer cells. nih.gov However, other research has noted that 6,8-dibromotetrahydroquinoline did significantly inhibit the proliferation of these same cell lines. researchgate.net This highlights that both the position of the bromine atoms and the saturation of the heterocyclic ring influence the molecule's bioactivity.
Effects of Derivatization (e.g., Aryl, Methoxy, Amino Substituents)
The bioactivity of the dibromoquinoline scaffold can be profoundly modified through derivatization, where additional chemical moieties are introduced to the core structure. The addition of groups such as aryl, methoxy, and amino substituents can enhance potency, alter selectivity, and introduce new biological functions.
Nitro and Amino Derivatives: The introduction of a nitro group, particularly at the C-5 position of 6,8-dibromoquinoline, has been shown to dramatically increase antiproliferative effects. The resulting compound, 6,8-dibromo-5-nitroquinoline, displayed noteworthy inhibitory activity against C6, HT29, and HeLa cancer cells, unlike its non-nitrated precursor. nih.gov This nitro group also serves a synthetic purpose by activating adjacent bromine atoms for nucleophilic substitution, enabling the creation of amino derivatives. nih.gov For example, the synthesis of 6-piperazinyl and 6-morpholinyl quinolines from a 6-bromo-5-nitroquinoline intermediate resulted in compounds with strong antiproliferative and apoptotic effects. nih.gov
Aryl Derivatives: The addition of aryl groups, such as in 6,8-diphenylquinoline, has also been found to produce significant antiproliferative activity against various cancer cell lines, including C6, HeLa, and HT29. nih.gov
Cytotoxicity and Bioavailability Assessment
Evaluating the cytotoxicity and bioavailability of dibromohydroxyquinoline derivatives is essential for determining their potential as therapeutic agents. Cytotoxicity assays measure a compound's ability to kill cancer cells, while bioavailability assesses the extent and rate at which it enters systemic circulation to reach its target.
Research has demonstrated that highly brominated quinolines can exhibit potent cytotoxic effects against cancer cells. nih.gov For example, 6,8-dibromo-5-nitroquinoline showed significant antiproliferative activity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 | nih.gov |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | 26.2 | nih.gov |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 | nih.gov |
Importantly, subsequent cytotoxicity evaluations using the LDH (Lactate dehydrogenase) assay indicated that these active compounds often have lower toxic effects on cells compared to the standard chemotherapeutic drug 5-fluorouracil (5-FU). nih.govnih.gov
Applications of Dibromohydroxyquinolines in Materials Science and Analytical Chemistry
Organic Light Emitting Diodes (OLEDs)
Hydroxyquinoline derivatives are foundational materials in the field of organic electronics. The most well-known example is Tris(8-hydroxyquinolinato) aluminum (Alq3), which was used in the first efficient low-molecular-weight OLED and remains one of the most studied electroluminescent materials. researchgate.netossila.com It is frequently employed as both an electron-transporting and a light-emitting layer. ossila.commdpi.com Following this precedent, other derivatives, including brominated hydroxyquinolines, have been explored for their potential in OLED devices.
The function of hydroxyquinoline derivatives in OLEDs is twofold. As light-emitting materials, their metal complexes, such as Alq3, exhibit strong fluorescence. Upon electrical excitation, electrons and holes recombine within this layer to form excitons, which then decay radiatively to emit light. ossila.commdpi.com The color of the emitted light can be tuned based on the specific molecular structure of the hydroxyquinoline ligand and the central metal ion.
As electron-conducting (or electron-transporting) materials, these compounds facilitate the movement of electrons from the cathode towards the emissive layer, ensuring balanced charge injection and recombination, which is crucial for high device efficiency. researchgate.netgoogle.com The inherent electron-deficient nature of the pyridine (B92270) ring in the quinoline (B57606) structure contributes to these electron-transporting properties. researchgate.net
Research into related isomers, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated their potential as alternative fluorescent materials. Studies have shown that this compound possesses strong fluorescence properties, making it a viable candidate for the light-emitting layer in OLEDs. researchgate.netdergipark.org.tr In one study, an OLED device was successfully produced using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material, which was noted to have the highest fluorescent response compared to other synthesized quinoline ligands in that particular study. researchgate.netdergipark.org.tr
A typical OLED consists of several layers sandwiched between two electrodes (an anode and a cathode). The structure often includes a hole-injection layer (HIL), a hole-transporting layer (HTL), an emissive layer (EML), an electron-transporting layer (ETL), and an electron-injection layer (EIL). researchgate.net
Hydroxyquinoline derivatives like Alq3 can function as both the EML and the ETL. ossila.com In device architectures, a dibromohydroxyquinoline compound can be integrated as the primary fluorescent material within the emissive layer. For instance, a device was constructed using a spin-coating technique with a structure consisting of an Indium Tin Oxide (ITO) coated glass substrate, a PEDOT:PSS layer serving as the HTL, and a layer of 5,7-dibromo-8-hydroxyquinoline as the light-emitting layer. dergipark.org.tr The performance of such devices demonstrates that substituted quinoline derivatives can be effectively incorporated into practical OLED architectures. researchgate.net
| Layer | Material | Function |
|---|---|---|
| Substrate | Indium Tin Oxide (ITO) Coated Glass | Transparent Anode |
| Hole Transfer Layer (HTL) | PEDOT:PSS | Facilitates hole injection and transport |
| Fluorescent Layer (EML) | 5,7-dibromo-8-hydroxyquinoline | Light-emitting layer where electron-hole recombination occurs |
| Electron Transfer Layer (ETL) | (Not specified in source) | Facilitates electron injection and transport |
| Cathode | (Not specified in source) | Injects electrons |
This table outlines a simplified, representative structure of an OLED device incorporating a dibrominated hydroxyquinoline derivative as the active light-emitting component, based on reported experimental setups. dergipark.org.tr
Fluorescent Chemosensors
The inherent fluorescence of hydroxyquinoline derivatives and their strong chelating affinity for metal ions make them ideal candidates for developing fluorescent chemosensors. scispace.comnih.gov These sensors can detect the presence of specific metal ions with high sensitivity and selectivity, which is valuable in environmental monitoring, biological imaging, and analytical chemistry. nih.gov
8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are well-known for their ability to detect a range of metal ions. Upon binding with metal cations, the fluorescence of the 8-HQ molecule often changes significantly, providing a clear signal for detection. scispace.combohrium.com This property has been exploited to create sensors for numerous biologically and environmentally important metal ions, including Al³⁺, Zn²⁺, Cu²⁺, Hg²⁺, and Cd²⁺. nih.govcore.ac.ukx-mol.com
Derivatives of 8-HQ have been developed as highly sensitive "turn-on" fluorescent sensors. bohrium.com For example, 8-hydroxyquinoline benzoates show a prominent enhancement in fluorescence in the presence of transition metal ions like Hg²⁺ and Cu²⁺. bohrium.comcore.ac.uk This sensing capability is a general feature of the 8-HQ framework, and it is anticipated that derivatives like 6,8-Dibromo-2-hydroxyquinoline would exhibit similar metal-binding and sensing properties, although specific studies are needed. The selectivity for certain metal ions can be tuned by modifying the substituents on the quinoline ring. bohrium.com
| Derivative Family | Target Metal Ion | Sensing Response | Mechanism |
|---|---|---|---|
| 8-Hydroxyquinoline (General) | Al³⁺, Zn²⁺ | Fluorescence Enhancement ("Turn-On") | Chelation Enhanced Fluorescence (CHEF) |
| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Prominent Fluorescence Enhancement | Suppression of radiationless transitions |
| Phenolic Mannich base of Acetonaphthone | Al³⁺ | Fluorescence Enhancement ("Turn-On") | Chelation impedes excited-state tautomeric interconversion |
| Phenolic Mannich base of Acetonaphthone | Cu²⁺ | Fluorescence Quenching ("Turn-Off") | Paramagnetic quenching effect |
This table summarizes the typical responses of various 8-hydroxyquinoline-based chemosensors upon interaction with different metal ions, highlighting the versatility of this molecular scaffold in analytical sensing applications. nih.govcore.ac.uknih.gov
The mechanism behind the fluorescence "turn-on" sensing of many 8-hydroxyquinoline derivatives is well-understood. The parent 8-HQ molecule is typically weakly fluorescent in solution. scispace.comou.ac.lk This is due to a process called excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl (-OH) group is transferred to the nitrogen atom of the pyridine ring in the excited state. scispace.comou.ac.lk This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.
When a metal ion is introduced, it chelates with the 8-HQ derivative, binding to both the hydroxyl oxygen and the pyridine nitrogen. scispace.com This coordination blocks the intramolecular proton transfer. ou.ac.lk The chelation creates a more rigid molecular structure and closes the non-radiative decay channel associated with ESIPT. scispace.com As a result, the molecule is forced to relax to the ground state via radiative emission, leading to a significant enhancement of fluorescence intensity. This phenomenon is often referred to as Chelation-Enhanced Fluorescence (CHEF). scispace.comou.ac.lk
Catalytic Applications
While bromoquinolines are valuable precursors and intermediates in organic synthesis, for example, in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, information regarding the direct use of this compound as a catalyst is not widely reported. nih.govresearchgate.net Research in the broader field has shown that the parent 8-hydroxyquinoline can be a substrate in catalytic reactions, such as its oxidation to quinoline-5,8-dione, a fragment found in some antitumor compounds. rsc.org However, the application of dibrominated hydroxyquinolines themselves acting as catalysts is a less explored area.
Oxidative Catalysis with Dibromohydroxyquinoline Metal Complexes
Hydrocarbon and Alcohol Oxidation
Metal complexes of substituted hydroxyquinolines have demonstrated notable efficacy in the oxidation of hydrocarbons and alcohols. Vanadium(IV) complexes synthesized with methyl-substituted 8-hydroxyquinolines, for example, show high catalytic activity for the oxidation of alkanes like cyclohexane (B81311) in the presence of hydrogen peroxide and a co-catalyst, 2-pyrazinecarboxylic acid (PCA). mdpi.com These reactions can achieve significant yields of oxidation products, with reports of up to 48% conversion of cyclohexane into a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. mdpi.com The same complexes also exhibit moderate activity in the oxidation of alcohols. mdpi.com
Table 1: Catalytic Oxidation of Cyclohexane using a Vanadium(IV)-8-Hydroxyquinoline Analogue Complex
| Parameter | Value |
|---|---|
| Catalyst System | [VO(2,6-(Me)2-quin)2] / PCA |
| Substrate | Cyclohexane |
| Oxidant | H₂O₂ |
| Max. Product Yield | 48% |
| Products | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone |
Data sourced from studies on methyl-substituted 8-hydroxyquinoline complexes as analogues. mdpi.com
Role of Hydroxyl Radicals in Catalytic Processes
The mechanism of oxidation catalyzed by these metal-quinoline complexes often involves the generation of highly reactive radical species. In the case of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, investigations into the regio- and bond-selectivity during the oxidation of alkanes such as n-heptane and methylcyclohexane (B89554) suggest that the reaction proceeds through the participation of free hydroxyl radicals (•OH). mdpi.com This mechanism is consistent with other systems where simple metal complexes, such as cobalt(II) ions in a bicarbonate solution, can activate dioxygen to catalytically generate hydroxyl radicals, which then act as the primary oxidizing agent for degrading organic pollutants. rsc.org
Analytical Reagents and Separation Techniques
The 8-hydroxyquinoline scaffold is a cornerstone in the field of analytical chemistry due to its exceptional ability to form stable and often colorful chelate complexes with a wide variety of metal ions. rroij.comnih.gov This property is exploited for both qualitative and quantitative analysis.
Spectrophotometric Determination of Metal Ions
Dibrominated derivatives of 8-hydroxyquinoline are effective reagents for the sensitive spectrophotometric determination of metal ions. The isomer 5,7-dibromo-8-hydroxyquinoline has been successfully developed into non-extractive methods for quantifying ions such as tin(II) and iron(II). researchgate.netresearchgate.net
For tin(II), 5,7-dibromo-8-hydroxyquinoline forms a yellow-colored 1:2 (metal:ligand) complex in a slightly acidic aqueous-ethanol medium, which exhibits maximum absorbance at 393 nm. researchgate.net The method is highly selective and follows Beer's law over a useful concentration range. Similarly, a versatile and sensitive spectrophotometric method for iron(II) has been developed using the same reagent. researchgate.net In a basic medium, it forms a green-colored 1:2 [Fe(II)-DBHQ] complex that is extractable into chloroform (B151607) and shows maximum absorbance in the 429–439 nm range. researchgate.net
Table 2: Analytical Parameters for Spectrophotometric Determination of Metal Ions with 5,7-Dibromo-8-hydroxyquinoline
| Parameter | Determination of Sn(II) | Determination of Fe(II) |
|---|---|---|
| Ligand | 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline |
| Metal:Ligand Ratio | 1:2 | 1:2 |
| λmax (nm) | 393 | 429-439 |
| Beer's Law Range | 0-9.0 µg/mL | Not specified |
| Molar Absorptivity | 8.133 x 10⁴ L mol⁻¹ cm⁻¹ | 2.849 x 10⁴ L mol⁻¹ cm⁻² |
| Sandell's Sensitivity | 0.00233 µg cm⁻² | 0.001953 µg cm⁻² |
Data is for the isomer 5,7-dibromo-8-hydroxyquinoline as a close analogue. researchgate.netresearchgate.net
Corrosion Inhibition
8-Hydroxyquinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel and cast iron, particularly in acidic environments. najah.eduuniud.it Although specific studies on this compound are scarce, the established mechanism for the quinoline family provides a strong basis for its potential efficacy.
The inhibitive action arises from the molecule's ability to adsorb onto the metal surface. This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms with lone pair electrons and the π-electrons of the quinoline ring system. najah.edu The adsorbed inhibitor forms a protective layer that acts as a barrier, restricting the access of corrosive species to the metal. najah.edu Research on various 8-hydroxyquinoline derivatives shows that they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. uniud.itresearchgate.net The efficiency of inhibition can be very high, with certain derivatives achieving protection levels greater than 95% at optimal concentrations. najah.edu
Future Directions and Research Perspectives for 6,8 Dibromo 2 Hydroxyquinoline
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future research will critically focus on moving beyond traditional synthesis methods to develop more sophisticated, efficient, and selective routes for 6,8-Dibromo-2-hydroxyquinoline and its precursors. While direct bromination serves as a straightforward method for preparing dibromoquinoline derivatives, opportunities exist for significant improvement. researchgate.net The development of methodologies that offer greater control over regioselectivity and yield is paramount.
Key areas for future synthetic exploration include:
Catalytic Systems: The application of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), can enable the precise and efficient functionalization of the quinoline (B57606) core. researchgate.netmdpi.com These methods allow for the introduction of diverse substituents, such as aryl groups, which can be crucial for tuning the molecule's biological activity. mdpi.com
Oxidative Aromatization: Techniques like iodine-methanol mediated oxidative-aromatization of dihydroquinolinone precursors present a high-yield pathway to substituted quinolines. mdpi.com Further optimization of such methods could lead to more streamlined and atom-economical syntheses.
Green Chemistry Approaches: A significant future direction involves the integration of green chemistry principles. This includes exploring cost-effective reagents, reducing the use of hazardous solvents, and developing one-pot reactions that minimize waste and energy consumption. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Palladium-Catalyzed Cross-Coupling | High selectivity, functional group tolerance, access to diverse derivatives. researchgate.nethilarispublisher.com | Medicinal Chemistry, Organic Synthesis |
| Iodine-Mediated Oxidative-Aromatization | High yields, direct conversion of dihydro-precursors. mdpi.com | Heterocyclic Chemistry |
| Green Chemistry Integration | Reduced environmental impact, cost-effectiveness, improved safety. nih.gov | Sustainable Chemistry |
Deeper Exploration of Biological Mechanisms of Action
Initial studies have pointed towards the potential of brominated quinolines in areas like cancer research, but the precise biological mechanisms remain largely uncharted. researchgate.netresearchgate.net Future investigations must delve deeper than broad cytotoxicity screenings to identify specific molecular targets and pathways.
Prospective research avenues include:
Enzyme Inhibition: A primary focus should be to investigate the compound and its derivatives as inhibitors of specific enzymes crucial to disease progression. Targets could include tyrosine kinases, proteasomes, and aromatase, which are known to be affected by other quinoline-based molecules. researchgate.netresearchgate.net
DNA Interaction: The potential for this compound derivatives to act as DNA intercalating agents is a compelling area for study. Molecular docking analyses on similar structures have suggested this possibility, which warrants experimental validation through biophysical techniques. mdpi.com
Apoptosis Induction: Determining whether the compound induces programmed cell death (apoptosis) is crucial. Mechanistic studies could explore the activation of specific caspases (e.g., caspase 3/7) to elucidate the apoptotic pathway involved. researchgate.net
Tubulin Polymerization: The disruption of microtubule dynamics through binding to tubulin is a validated anticancer mechanism. researchgate.net Investigating the interaction of this compound with tubulin could reveal a key aspect of its potential antiproliferative effects. researchgate.netresearchgate.net
Rational Design of Derivatives for Targeted Applications
The this compound scaffold is an ideal platform for rational drug design. By strategically modifying the core structure, researchers can develop derivatives with enhanced potency, selectivity, and targeted therapeutic applications.
Future design strategies should concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of derivatives with substituents at various positions of the quinoline ring are necessary to build comprehensive SAR models. acs.org For instance, adding aryl groups at the 2-position or other functional groups via Suzuki coupling has been shown to be a viable strategy. researchgate.netmdpi.com
Target-Specific Analogs: Based on a deeper understanding of biological mechanisms, derivatives can be designed to inhibit specific targets like VEGFR2 or EGFR/HER2, which are implicated in tumor angiogenesis and growth. mdpi.comnih.gov
Metal-Chelating Pharmacophores: The 8-hydroxyquinoline (B1678124) moiety is a known metal chelator, a property that can be crucial for biological activity. acs.orgnih.gov Future work could involve designing derivatives that leverage this chelating ability to disrupt metal homeostasis in cancer cells or to form metallo-complexes with therapeutic potential. mdpi.com
| Derivative Strategy | Potential Target/Application | Rationale |
| 2-Aryl Substitution | Aromatase, Tubulin researchgate.net | Enhance binding affinity and modulate cytotoxic profile. |
| Phenyl Substitution (via Suzuki Coupling) | Tyrosine Kinases researchgate.net | Introduce structural diversity for improved enzyme inhibition. |
| Metallo-Complex Formation | DNA, various enzymes mdpi.com | Create novel therapeutic agents with unique mechanisms of action. |
Advanced Materials Integration and Performance Optimization
Beyond biological applications, the unique structure of this compound suggests potential for its use in materials science. The quinoline ring system is a component of many functional organic materials, and the heavy bromine atoms can influence photophysical properties.
Future research in this domain should explore:
Photophysical Properties: A thorough characterization of the absorption and fluorescence properties of this compound and its derivatives is a critical first step. Studies on related compounds have already begun to explore these characteristics. mdpi.com
Organic Electronics: The potential integration of these compounds as components in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics should be investigated. The electron-rich nature of the quinoline system and the potential for tuning electronic properties through derivatization make this a promising avenue.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could create functional materials with unique optical, thermal, or metal-binding properties.
Enhanced Computational Modeling for Predictive Research
In silico methods are indispensable tools for accelerating research and reducing experimental costs. Future work on this compound should leverage a full spectrum of computational techniques to guide synthesis and biological evaluation.
Key computational approaches for future focus include:
Molecular Docking: This technique will continue to be vital for predicting the binding modes and affinities of novel derivatives with their biological targets, such as enzymes or DNA. researchgate.netmdpi.com
Computer-Aided Synthesis Planning (CASP): Advanced algorithms can analyze reaction databases to propose the most efficient and novel synthetic routes for target derivatives, guiding experimental efforts. hilarispublisher.com
Machine Learning and QSAR: By training models on experimental data, machine learning can predict the biological activity of virtual compounds, enabling the prioritization of the most promising candidates for synthesis and testing. hilarispublisher.com This approach helps in building quantitative structure-activity relationship (QSAR) models.
Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insights into the dynamic behavior of the compound when interacting with a biological target, assessing the stability of the complex over time. nih.gov
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predict binding of derivatives to proteins/DNA. researchgate.netmdpi.com | Identify high-affinity binders and guide rational design. |
| Computer-Aided Synthesis Planning (CASP) | Propose efficient synthetic pathways. hilarispublisher.com | Accelerate the synthesis of novel compounds. |
| Machine Learning / QSAR | Predict biological activity of virtual compounds. hilarispublisher.com | Prioritize synthetic targets and reduce experimental screening. |
| Molecular Dynamics (MD) Simulations | Analyze the stability of ligand-target complexes. nih.gov | Validate docking results and understand interaction dynamics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
